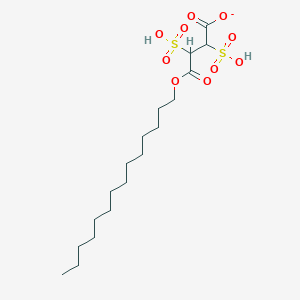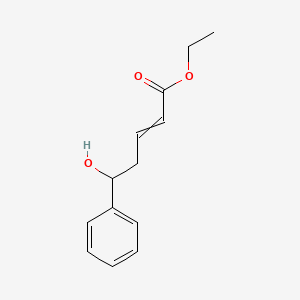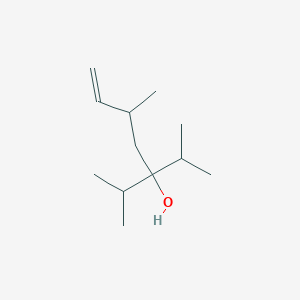
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol typically involves multiple steps, including the formation of the carbon skeleton and the introduction of functional groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones to form a β-hydroxy carbonyl compound, which can then be dehydrated to form an enone.
Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound can form a tertiary alcohol, which is a key step in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: This process involves the reduction of unsaturated compounds using hydrogen gas in the presence of a catalyst.
Fractional Distillation: This technique is used to purify the compound by separating it from other reaction products based on differences in boiling points.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrophobic regions can interact with lipid membranes. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(propan-2-yl)heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-3-(propan-2-yl)hex-6-en-3-ol: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-2-ol: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.
Uniqueness
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of a hydroxyl group, multiple methyl groups, and a double bond makes it a versatile compound in various scientific and industrial contexts.
Properties
CAS No. |
90043-33-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,5-dimethyl-3-propan-2-ylhept-6-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-7-11(6)8-12(13,9(2)3)10(4)5/h7,9-11,13H,1,8H2,2-6H3 |
InChI Key |
DIMGTQXPKJTJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)C=C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
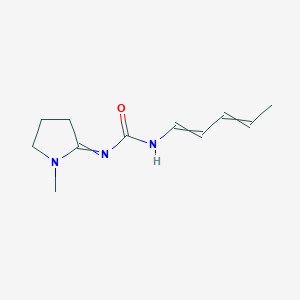
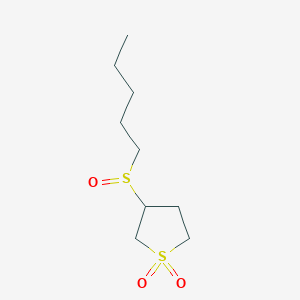
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
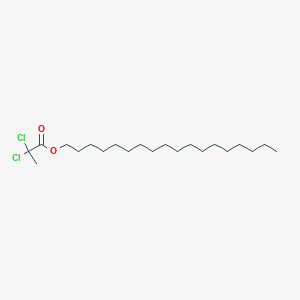
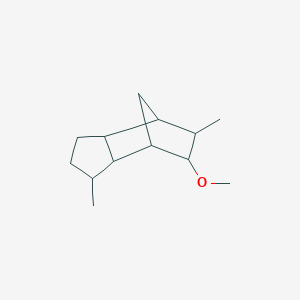
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
